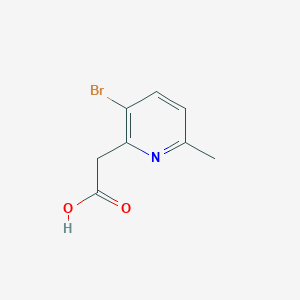
2-(3-Bromo-6-methylpyridin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-6-methylpyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 6th position of the pyridine ring, along with an acetic acid moiety attached to the 2nd position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . Another method includes the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with acetic anhydride to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. Additionally, the Suzuki cross-coupling reaction can be scaled up for industrial purposes, utilizing palladium catalysts and arylboronic acids .
化学反応の分析
Types of Reactions
2-(3-Bromo-6-methylpyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form pyridine derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and arylboronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and coupled products with aryl groups .
科学的研究の応用
2-(3-Bromo-6-methylpyridin-2-yl)acetic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays
特性
IUPAC Name |
2-(3-bromo-6-methylpyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-2-3-6(9)7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUIWUJBHUKEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
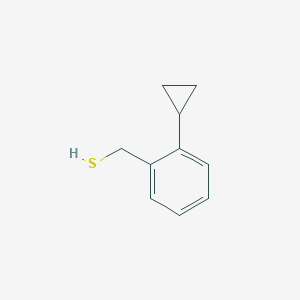
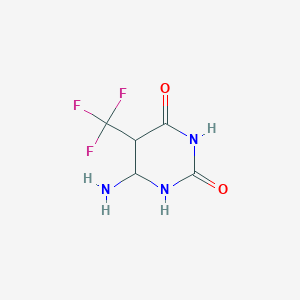
![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)
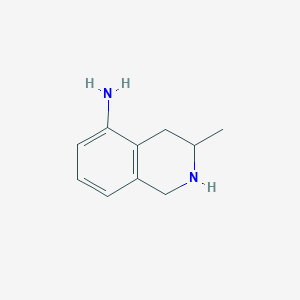
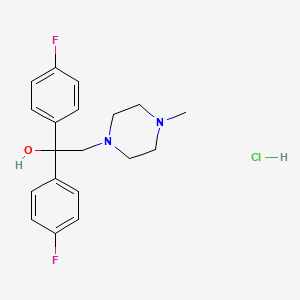
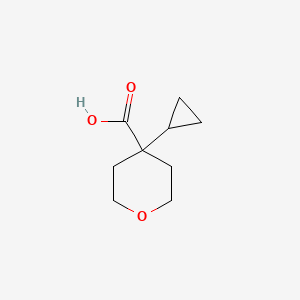
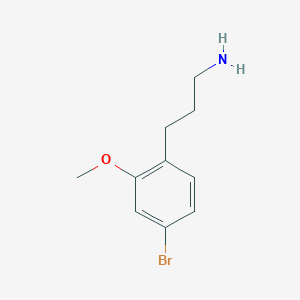

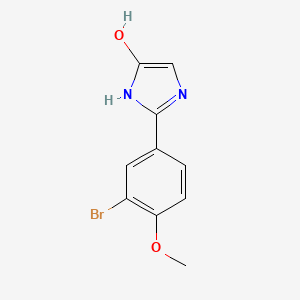

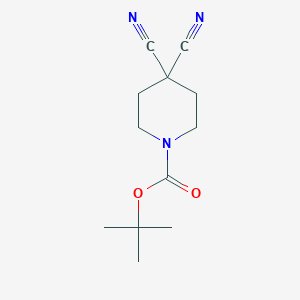
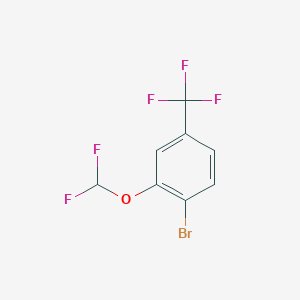
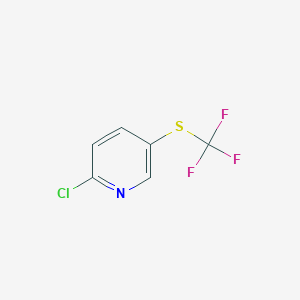
![1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B1379975.png)
